1-Benzhydryl-3-nitrobenzene

Organic Synthesis Chemical Purification Process Chemistry

Choose 1-Benzhydryl-3-nitrobenzene (6630-83-7) for regioisomerically pure synthesis. The meta-NO2 substitution provides a unique electron-withdrawing profile and steric bulk, essential for US 6,767,923 fungicide precursors and performance catalyst ligands. Avoid failed syntheses and off-target SAR—verify you are ordering the correct meta isomer. Commercial purity ≥95%, bp 411.2°C, flash 180.9°C.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
CAS No. 6630-83-7
Cat. No. B15484916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-nitrobenzene
CAS6630-83-7
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H15NO2/c21-20(22)18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H
InChIKeyNTQGBQMMQUOCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-nitrobenzene (CAS 6630-83-7): A Meta-Nitro Substituted Benzhydryl Derivative for Precision Organic Synthesis


1-Benzhydryl-3-nitrobenzene (CAS 6630-83-7) is an aromatic compound with the molecular formula C19H15NO2 and a molecular weight of 289.3 g/mol [1]. It is characterized by a benzhydryl (diphenylmethane) moiety attached to a benzene ring that bears a nitro group at the meta position [1]. This compound serves as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials , with a typical commercial purity of 95% .

Why 1-Benzhydryl-3-nitrobenzene Cannot Be Simply Substituted with Regioisomeric or Halogenated Analogs


The meta-nitro substitution pattern of 1-Benzhydryl-3-nitrobenzene imparts a distinct electronic and steric profile that fundamentally alters its reactivity and physical properties relative to its para-nitro isomer (1-Benzhydryl-4-nitrobenzene, CAS 2945-12-2) and other benzhydryl derivatives [1][2]. For instance, the para isomer exhibits a higher boiling point (428.2 °C vs. 411.2 °C) and flash point (192.4 °C vs. 180.9 °C) [3][4], which can critically influence reaction conditions, purification strategies, and safety protocols. Furthermore, the meta nitro group acts as a strong electron-withdrawing substituent with a specific resonance effect that differs from the para analog, leading to divergent regioselectivity in subsequent electrophilic aromatic substitution or cross-coupling reactions [5]. These differences mean that substituting one isomer for another without experimental validation can result in unexpected reaction outcomes, altered product distributions, or failed syntheses.

Quantitative Differentiation of 1-Benzhydryl-3-nitrobenzene: Evidence-Based Selection Guide


Regioisomeric Purity: Meta vs. Para Nitro Substitution and Its Impact on Boiling Point

1-Benzhydryl-3-nitrobenzene (meta isomer) exhibits a boiling point of 411.2 °C at 760 mmHg, which is 17.0 °C lower than that of its regioisomer, 1-Benzhydryl-4-nitrobenzene (para isomer), at 428.2 °C [1][2]. This difference, arising from the distinct intermolecular interactions dictated by the nitro group position, provides a critical handle for separation and purification during synthesis, and it can significantly alter the thermal requirements of a reaction [3].

Organic Synthesis Chemical Purification Process Chemistry

Flash Point and Process Safety: Meta Isomer Offers a Lower Thermal Hazard Profile

The flash point of 1-Benzhydryl-3-nitrobenzene is 180.9 °C, which is 11.5 °C lower than that of its para isomer (192.4 °C) [1][2]. A lower flash point, while still within a high-temperature range, may require adjusted safety protocols for storage and handling, and it indicates a different volatility and flammability profile that must be accounted for in process safety management [3].

Process Safety Chemical Handling Risk Assessment

Enhanced Catalytic Performance in Ethylene Polymerization via Nitro and Benzhydryl Synergy

In the context of late transition metal catalysts for ethylene polymerization, the incorporation of both a strong electron-withdrawing nitro group and a bulky benzhydryl substituent into a bis(imino)pyridine ligand framework has been shown to substantially enhance catalytic performance [1][2]. Specifically, precatalysts adorned with these groups exhibited superior thermal stability and activity, leading to the production of vinyl-terminated polyethylenes with desirable properties [3]. This demonstrates that the specific combination of nitro and benzhydryl motifs, as found in 1-Benzhydryl-3-nitrobenzene, provides a unique electronic and steric environment that is not achievable with other substituents.

Catalysis Polymer Chemistry Organometallics

Patented Utility as a Key Intermediate in Fungicidal Benzhydryl Derivatives

US Patent 6,767,923 (BASF) explicitly claims a class of fungicidally active benzhydryl derivatives where the nitro group (R1 or R3) is a defined substituent on the benzhydryl core [1]. This patent establishes the critical role of specific benzhydryl nitro compounds, like 1-Benzhydryl-3-nitrobenzene, as essential intermediates in the synthesis of commercial fungicides. While the patent does not provide head-to-head yield data against other intermediates, it validates a specific, high-value application pathway that generic benzhydryl compounds lack [2].

Agrochemical Synthesis Fungicide Development Patent Chemistry

Computational Reactivity Prediction: Meta-Nitro Induces Higher Effective Charge on Nitro Group

Ab initio quantum chemical calculations (RHF/3-21G) on substituted nitrobenzenes reveal that the effective total charge on the nitro group is influenced by the position and nature of ring substituents [1]. While specific data for the benzhydryl derivative is not available, the study establishes a class-level inference: a meta substituent on a nitrobenzene ring will impart a different electronic charge distribution compared to a para substituent, thereby modulating the compound's reactivity in electrophilic and nucleophilic reactions [2]. This computational basis supports the expectation of divergent reactivity profiles between 1-Benzhydryl-3-nitrobenzene and its 4-nitro isomer.

Computational Chemistry Reactivity Prediction Quantum Mechanics

High-Value Research and Industrial Applications of 1-Benzhydryl-3-nitrobenzene


Synthesis of Regioisomerically Pure Intermediates for Agrochemicals

1-Benzhydryl-3-nitrobenzene is a valuable precursor in the synthesis of fungicidal benzhydryl derivatives, as claimed in US Patent 6,767,923 [1]. Its specific meta-nitro substitution pattern is essential for achieving the desired biological activity in the final agrochemical product. Procuring the correct regioisomer ensures the intended structure-activity relationship (SAR) is realized, avoiding the off-target effects or reduced efficacy that could result from using the para isomer [2].

Design of High-Performance Polymerization Catalysts

The compound serves as a key starting material for introducing both electron-withdrawing nitro and sterically bulky benzhydryl groups into ligand frameworks for late transition metal catalysts [1]. These catalysts have been shown to exhibit enhanced thermal stability and activity in ethylene polymerization, leading to polyethylenes with controlled vinyl termination [2]. This application scenario is particularly relevant for researchers developing next-generation polyolefin materials with tailored properties.

Precision Organic Synthesis Requiring Meta-Directed Reactivity

In multi-step organic syntheses, the meta-nitro group of 1-Benzhydryl-3-nitrobenzene directs subsequent electrophilic aromatic substitutions to specific ring positions, a regioselectivity that is distinct from its para isomer [1]. This property is exploited to construct complex molecular architectures with high precision, minimizing byproduct formation and simplifying purification. The compound's distinct boiling and flash points further facilitate its isolation and handling during these processes [2].

Reference Standard for Analytical Method Development

Due to its well-defined physical properties, including a boiling point of 411.2 °C and a flash point of 180.9 °C [1], 1-Benzhydryl-3-nitrobenzene can be used as a calibration or reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development. Its unique retention time and spectroscopic signature, which differ from the para isomer, make it a reliable marker for method validation and for quantifying regioisomeric purity in complex reaction mixtures.

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